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Compound of Interest

Compound Name: NCA029

Cat. No.: B12369494 Get Quote

The following tables summarize the binding affinities and functional activities of various

structural analogs at human serotonin receptors. These compounds are primarily derivatives of

tryptamine, with modifications on the indole ring and the terminal amine.

Table 1: Receptor Binding Affinities (Ki, nM) of Tryptamine Analogs

Compound 5-HT1A 5-HT2A 5-HT2B 5-HT2C SERT

5-MeO-DMT 29 ± 5 130 ± 20 5.3 ± 0.9 160 ± 30 1,100 ± 200

5-MeO-DALT 20 ± 3 110 ± 20 4.8 ± 0.8 200 ± 40 1,500 ± 300

2-Phenyl-

DALT
3,100 ± 500 1,800 ± 300 >10,000 >10,000 >10,000

5-MeO-2-Me-

DALT
130 ± 20 480 ± 80 25 ± 4 780 ± 130 >10,000

5-F-2-Me-

DALT
250 ± 40 600 ± 100 35 ± 6 900 ± 150 >10,000

7-Ethyl-DALT 1,500 ± 250 2,500 ± 400 >10,000 >10,000 >10,000

Data adapted from studies on ring-substituted N,N-diallyltryptamine analogs.[2]

Table 2: Functional Activity (EC50, nM and Emax, %) of Indazole Analogs in Calcium

Mobilization Assays
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Compound
5-HT2A (EC50 /
Emax)

5-HT2B (EC50 /
Emax)

5-HT2C (EC50 /
Emax)

5-MeO-DMT 13 / 100% 1.1 / 100% 1.8 / 100%

Indazole analog of 5-

MeO-DMT (6a)
203 / 70% >10,000 / ND 532 / 72%

5-Bromo indazole

analog (19d)
0.42 / 108% 1.1 / 95% 1.3 / 109%

ND = Not Determined. Data represents activity at human 5-HT2 receptor subtypes.[1]

Experimental Protocols
The following sections detail generalized methodologies for the synthesis and pharmacological

evaluation of tryptamine analogs, based on established procedures in the literature.

General Synthesis of N,N-disubstituted-tryptamines
This protocol describes a typical reductive amination procedure for the synthesis of N,N-

disubstituted tryptamine analogs from a tryptamine precursor.

Reaction Setup: A solution of the primary tryptamine (e.g., 5-methoxytryptamine, 1.0 eq) in a

suitable solvent such as methanol or dichloromethane is prepared in a round-bottom flask

equipped with a magnetic stirrer.

Aldehyde/Ketone Addition: The corresponding aldehyde or ketone (2.2 eq) is added to the

solution. For example, to synthesize N,N-diallyltryptamine, acrolein would be used.

Reductant Addition: A reducing agent, such as sodium borohydride (NaBH4, 1.5 eq) or

sodium triacetoxyborohydride (STAB), is added portion-wise at 0 °C to the stirred solution.

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a

period of 2-12 hours. The progress is monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, the reaction is quenched by the slow addition of water. The

organic solvent is removed under reduced pressure. The aqueous residue is then basified

with an aqueous solution of sodium hydroxide (1M NaOH) to a pH > 10.

Extraction: The aqueous layer is extracted three times with an organic solvent like

dichloromethane or ethyl acetate.

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and concentrated in vacuo. The crude product is then purified by column chromatography on

silica gel to yield the final N,N-disubstituted-tryptamine analog.

Radioligand Binding Assay Protocol
This protocol outlines a standard procedure to determine the binding affinity of analogs at

serotonin receptors.

Membrane Preparation: Cell membranes from cell lines stably expressing the human

receptor of interest (e.g., 5-HT2A-CHO cells) are prepared by homogenization in a buffer

solution (e.g., 50 mM Tris-HCl, pH 7.4) and subsequent centrifugation. The final pellet is

resuspended in the assay buffer.

Assay Setup: In a 96-well plate, the cell membranes (20-40 µg protein) are incubated with a

specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a concentration near its Kd

value.

Competition Binding: A range of concentrations of the unlabeled test compound (analog) are

added to the wells to compete with the radioligand for binding.

Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at a specific

temperature (e.g., 25 °C or 37 °C) to allow the binding to reach equilibrium.

Separation: The bound radioligand is separated from the unbound radioligand by rapid

filtration through a glass fiber filter mat using a cell harvester. The filters are then washed

with ice-cold assay buffer.

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity

trapped on the filters is quantified using a liquid scintillation counter.
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Data Analysis: The data are analyzed using a non-linear regression analysis to determine the

IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the

radioligand). The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay
This protocol measures the functional activity (agonist or antagonist) of the analogs at Gq-

coupled receptors like the 5-HT2A receptor.

Cell Culture: Cells (e.g., HEK293 or CHO) stably expressing the receptor of interest are

cultured to confluency in appropriate media.

Cell Plating: The cells are harvested and seeded into 96-well or 384-well black, clear-bottom

plates and grown overnight.

Dye Loading: The cell culture medium is removed, and the cells are incubated with a

calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37 °C.

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or

FlexStation). The test compounds (analogs) at various concentrations are added to the wells.

Fluorescence Measurement: The plate reader measures the fluorescence intensity before

and after the addition of the compound. An increase in intracellular calcium concentration

upon receptor activation leads to an increase in fluorescence.

Data Analysis: The change in fluorescence is plotted against the compound concentration. A

sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and

Emax (efficacy) values for agonists.

Visualizations
The following diagrams illustrate key processes and pathways relevant to the study of these

structural analogs.
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Caption: Generalized synthetic workflow for tryptamine analogs.
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Caption: Simplified 5-HT2A receptor signaling pathway.
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Caption: Typical preclinical drug discovery workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12369494?utm_src=pdf-body-img
https://www.benchchem.com/product/b12369494?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. pubs.acs.org [pubs.acs.org]

2. crb.wisc.edu [crb.wisc.edu]

3. 5-MeO-DALT - Wikipedia [en.wikipedia.org]

4. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Quantitative Data of Structural Analogs]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369494#structural-analogs-of-nca029]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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